molecular formula C10H14BrNO B183686 3-[(4-Bromobenzyl)amino]-1-propanol CAS No. 721453-52-7

3-[(4-Bromobenzyl)amino]-1-propanol

Cat. No.: B183686
CAS No.: 721453-52-7
M. Wt: 244.13 g/mol
InChI Key: GIYMFORZQSXEQM-UHFFFAOYSA-N
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Description

3-[(4-Bromobenzyl)amino]-1-propanol is an organic compound with the molecular formula C10H14BrNO It is characterized by the presence of a bromobenzyl group attached to an amino-propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromobenzyl)amino]-1-propanol typically involves the reaction of 4-bromobenzylamine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 4-bromobenzylamine attacks the electrophilic carbon of 3-chloropropanol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromobenzyl)amino]-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-[(4-Bromobenzyl)amino]propanal.

    Reduction: Formation of 3-[(4-Bromobenzyl)amino]propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Bromobenzyl)amino]-1-propanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Bromobenzyl)amino]-1-propanol involves its interaction with specific molecular targets. The bromobenzyl group can participate in various binding interactions, while the amino-propanol backbone can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorobenzyl)amino]-1-propanol
  • 3-[(4-Methylbenzyl)amino]-1-propanol
  • 3-[(4-Fluorobenzyl)amino]-1-propanol

Uniqueness

3-[(4-Bromobenzyl)amino]-1-propanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-[(4-bromophenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c11-10-4-2-9(3-5-10)8-12-6-1-7-13/h2-5,12-13H,1,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYMFORZQSXEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429074
Record name 3-[(4-bromobenzyl)amino]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721453-52-7
Record name 3-[(4-bromobenzyl)amino]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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